

herbacetin colonic degradation first pass metabolism

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Compound Focus: Herbacetin

CAS No.: 527-95-7

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Quantitative Pharmacokinetic Profile of Herbacetin

The table below summarizes the key pharmacokinetic parameters of **herbacetin** established in rat studies, which are critical for understanding its metabolic fate.

| Pharmacokinetic Parameter | Value | Administration Route | Key Finding |
|----------------------------------------------|-----------------------|----------------------|-------------------------------------------------------------------------------------------|
| Oral Bioavailability (F) | 1.32% | Oral | Very low, indicating extensive first-pass metabolism [1] |
| Clearance (CL) | 16.4 ± 1.92 ml/kg/min | Intravenous | High systemic clearance [1] |
| Half-Life (t _{1/2}) | 11.9 ± 2.7 min | Intravenous | Rapid elimination from systemic circulation [1] |
| Time to C _{max} (T _{max}) | ~6.75 min | Oral | Rapid absorption [2] |
| Dominant Metabolic Pathway | Glucuronidation | Oral & Intravenous | Herbacetin-glucuronides are the most abundant metabolites in systemic circulation [1] [3] |

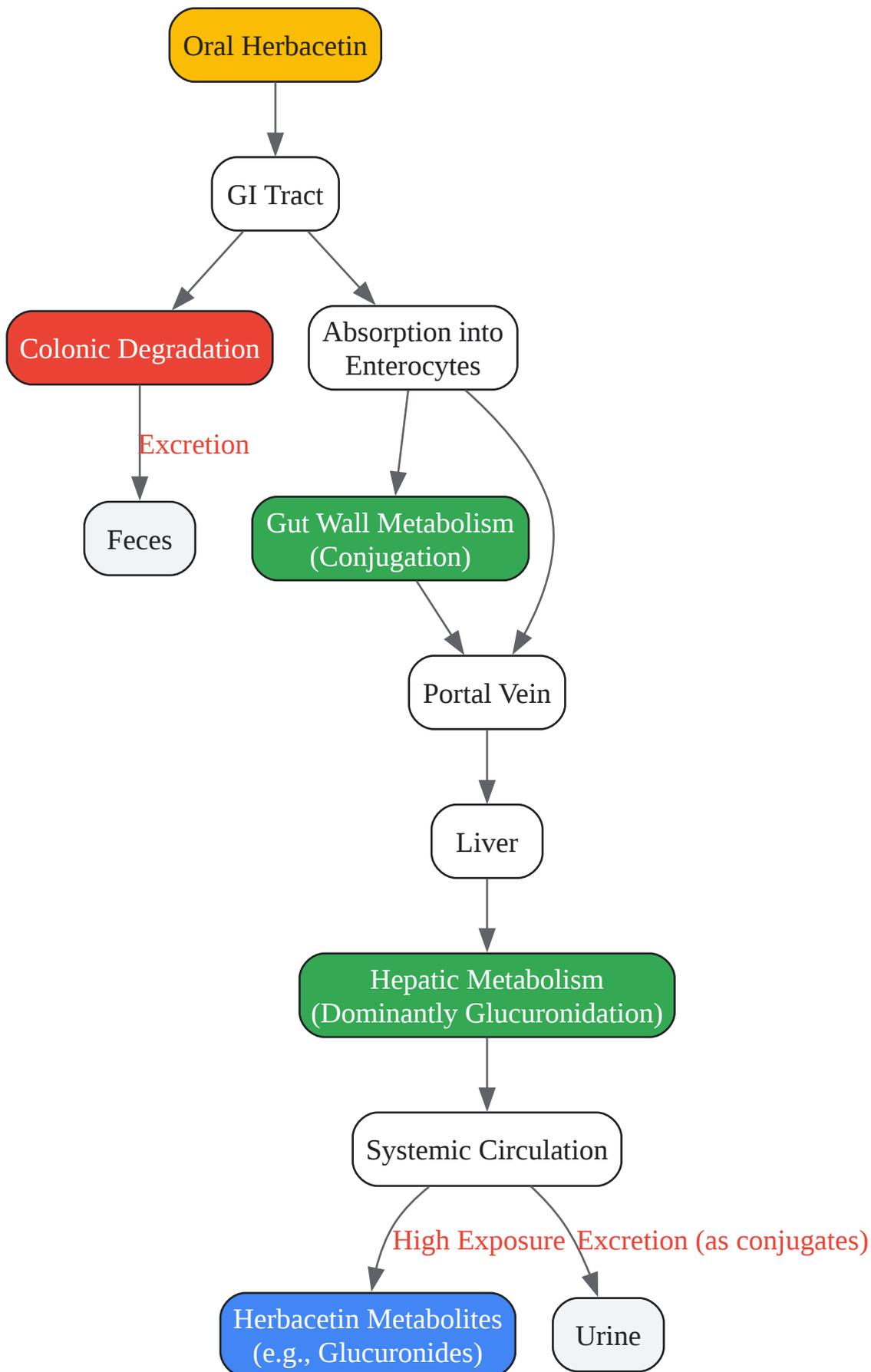
| Pharmacokinetic Parameter | Value | Administration Route | Key Finding |
|---------------------------|-------|----------------------|--------------------------------------------------|
| Primary Excretion Route | Urine | Oral & Intravenous | Primarily excreted as glucuronide conjugates [1] |

Identified Metabolites and Metabolic Pathways

Researchers have identified several metabolites of **herbacetin**, which are listed in the table below.

| Metabolite Type | Examples |
|------------------------|----------------------------------------------------|
| Glucuronide Conjugates | Herbacetin glucuronides (multiple isomers) [1] [3] |
| Sulfate Conjugates | Herbacetin sulfates [3] |
| Methylated Conjugates | Herbacetin methylates [3] |
| Isomeric Forms | Isomers of herbacetin [3] |

The overall metabolic journey of **herbacetin** after oral administration can be visualized as follows:



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Experimental Protocols for Metabolism Studies

The key findings on **herbacetin**'s metabolism were elucidated using the following detailed experimental methodologies.

In Vivo Pharmacokinetic and Metabolite Identification Study [1] [3]

- **Animal Model:** Rats
- **Dosing:** **Herbacetin** administered both intravenously and orally.
- **Sample Collection:** Bile, urine, and feces were collected after administration.
- **Analytical Method - Qualitative:**
 - **Technique:** Liquid chromatography/ion trap mass spectrometry (LC/MSn).
 - **Purpose:** To identify and profile unknown metabolites.
 - **Procedure:** Full scan mass spectra (m/z 150-900) of samples from dosed rats were compared against blank samples and parent **herbacetin** to identify potential metabolites.
- **Analytical Method - Quantitative:**
 - **Technique:** Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC/MS).
 - **Purpose:** To determine the concentration of **herbacetin** and its quantified metabolites in biological samples.
- **Data Analysis:** Pharmacokinetic parameters (AUC, C_{max}, T_{max}, t_{1/2}, CL, F) were calculated from plasma concentration-time profiles of **herbacetin** and its metabolites.

In Vitro Enzyme Kinetic Studies [1] [3]

- **Tissue Preparations:** Utilized microsomal preparations or tissue S9 fractions from rat liver and intestine.
- **Incubation:** **Herbacetin** was incubated with these preparations under physiological conditions (e.g., 37°C, appropriate pH buffer).
- **Cofactor Supplementation:** Added UDPGA (Uridine 5'-diphosphoglucuronic acid) for glucuronidation studies and PAPS (3'-Phosphoadenosine-5'-phosphosulfate) for sulfation studies to provide the necessary conjugating groups.

- **Reaction Monitoring:** The formation of metabolites (e.g., glucuronides) was measured over time, typically using LC-MS/MS.
- **Kinetic Analysis:** Reaction velocity was plotted against substrate concentration. Data was fitted to the Michaelis-Menten model to determine kinetic parameters (V_{max} , K_m) and understand the efficiency of metabolism in different tissues.

Implications for Drug Development

The extensive first-pass metabolism of **herbacetin** presents both challenges and opportunities for its development as a therapeutic agent.

- **Low Oral Bioavailability:** The very low systemic levels of the parent **herbacetin** aglycone suggest that its documented pharmacological effects in preclinical studies are likely mediated by its circulating metabolites, such as glucuronides [1] [2]. This necessitates a shift in focus from the parent compound to its active metabolites during drug candidate selection and efficacy assessment.
- **Utilizing Modeling Tools:** A **Physiologically Based Pharmacokinetic (PBPK) model** was successfully developed using GastroPlus software to simulate **herbacetin**'s pharmacokinetics [1]. This model is a valuable tool for predicting human pharmacokinetics, informing dose selection, and planning future clinical trials.
- **Formulation Strategies:** To overcome the low bioavailability, alternative delivery strategies could be explored. These may include **prodrug approaches** designed to resist first-pass metabolism or **alternative routes of administration** that bypass pre-systemic metabolism [2].

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